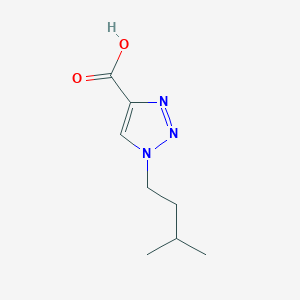

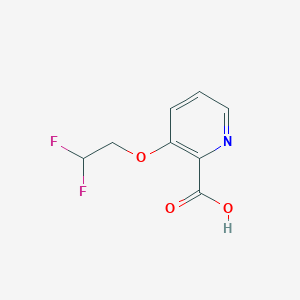

1-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxylic acid

Übersicht

Beschreibung

1-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as MBTCA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a triazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated extensively.

Wissenschaftliche Forschungsanwendungen

Triazole-based Scaffold Development

The 5-amino-1,2,3-triazole-4-carboxylic acid structure serves as a cornerstone for creating a variety of biologically active compounds and peptidomimetics based on the triazole scaffold. Due to its susceptibility to the Dimroth rearrangement, a ruthenium-catalyzed cycloaddition protocol was developed to provide a protected version of this triazole amino acid, enhancing its stability and utility in synthesizing triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).

Synthesis Methodology Enhancement

A new synthesis method was designed for creating 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, demonstrating the compound's role as an intermediate in various drug syntheses. This method emphasized the regioselective cycloaddition and oxidation processes, showcasing the compound's versatility and foundational role in drug development (Da’an Liu et al., 2015).

Antimicrobial Activity Research

Triazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, the formation of compounds involving 1-[8-(trifluoromethyl)quinolin-4-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and their derivatives showcased significant antimicrobial activity, highlighting the potential therapeutic applications of these compounds (Holla et al., 2005).

Structural and Property Studies

Investigations into the structure, synthesis, and properties of derivatives of triazole-carboxylates, like the study of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, offer insights into their chemical behavior, regioselectivity in reactions, and potential applications in various domains including medicinal chemistry and materials science (Dzygiel et al., 2004).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with enzymes like cathepsin s . Cathepsin S is a cysteine protease involved in antigen presentation and other cellular processes .

Mode of Action

Based on the structure of the compound, it may undergo nucleophilic acyl substitution reactions . In such reactions, the carbonyl oxygen of the carboxylic acid group is first protonated, which draws electron density away from the carbon and increases its electrophilicity. Then, a nucleophile attacks the carbon, leading to various changes in the molecule .

Biochemical Pathways

Similar compounds have been shown to impact redox cofactor metabolism , suggesting that this compound may also influence similar pathways.

Pharmacokinetics

Compounds with similar structures, such as carfilzomib, have shown high plasma clearance, a short terminal half-life, and rapid and wide tissue distribution . These properties may impact the bioavailability of 1-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxylic acid.

Result of Action

Based on its potential interaction with enzymes like cathepsin s , it may influence antigen presentation and other cellular processes.

Eigenschaften

IUPAC Name |

1-(3-methylbutyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-6(2)3-4-11-5-7(8(12)13)9-10-11/h5-6H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFNDYUABHITNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=C(N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid](/img/structure/B1422577.png)

![3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1422579.png)

![tert-butyl N-[(E)-[1-amino-2-(4-methoxyphenoxy)ethylidene]amino]carbamate](/img/structure/B1422582.png)

![N'-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422585.png)

![4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1422589.png)

![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester](/img/structure/B1422591.png)

![2-Chloro-4-(3-chloro-phenyl)-[1,3,5]triazine](/img/structure/B1422592.png)